

comparative analysis of the spectral data of aminophenol isomers

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Compound of Interest

Compound Name: 2-Amino-6-iodophenol

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A Comparative Spectroscopic Analysis of Aminophenol Isomers

A comprehensive guide for researchers, scientists, and drug development professionals on the distinct spectral characteristics of ortho-, meta-, and para-aminophenol. This guide provides a comparative analysis of their UV-Vis, IR, NMR, and Mass Spectrometry data, supported by detailed experimental protocols and visualizations to aid in their identification and differentiation.

The three isomers of aminophenol—2-aminophenol (ortho-), 3-aminophenol (meta-), and 4-aminophenol (para-)—exhibit unique spectral properties due to the different substitution patterns of the amino (-NH₂) and hydroxyl (-OH) groups on the benzene ring. Understanding these differences is crucial for their accurate identification and for quality control in various applications, including drug development and chemical synthesis. This guide presents a comparative analysis of their spectral data obtained from various spectroscopic techniques.

Data Presentation: A Comparative Summary

The following tables summarize the key spectral data for the three aminophenol isomers, providing a clear and concise comparison of their characteristic spectroscopic features.

Table 1: UV-Vis Spectral Data

Isomer	Solvent	λ_{max} (nm)	Reference
2-Aminophenol	Methanol	280, 219	[1]
DMSO	288, 222	[1]	
3-Aminophenol	-	-	Data not readily available in cited sources
4-Aminophenol	Acidic mobile phase (pH \leq 3)	194, 218, 272	[2]

Table 2: Key IR Absorption Bands (cm^{-1})

Functional Group	2-Aminophenol	3-Aminophenol	4-Aminophenol	Reference
O-H Stretch	~3300-3400	~3300-3400	3338	[3]
N-H Stretch	~3300-3400	~3300-3400	3279	[3]
C=C Aromatic Stretch	~1450-1600	~1450-1600	1471	[3]
C-N Stretch	~1250-1350	~1250-1350	1360	[4]
C-O Stretch	~1200-1300	~1200-1300	~1231	[4]

Note: The far-IR spectra of the aminophenol isomers also show distinct absorption bands in the 220–800 cm^{-1} range, providing unique fingerprints for each isomer.[5]

Table 3: ^1H NMR Chemical Shifts (δ , ppm)

Proton	2-Aminophenol (in DMSO-d ₆)	3-Aminophenol (in DMSO-d ₆)	4-Aminophenol (in DMSO-d ₆)	Reference
-OH	~8.98	~9.0	8.33 (br s)	[3][6]
-NH ₂	~4.48	~4.5	4.37 (br s)	[3][6]
Aromatic CH	6.43-6.68 (m)	6.0-6.9 (m)	6.37-6.50 (m)	[3][6]

Table 4: ¹³C NMR Chemical Shifts (δ, ppm)

Carbon	2-Aminophenol (in DMSO-d ₆)	3-Aminophenol (in DMSO-d ₆)	4-Aminophenol (in DMSO-d ₆)	Reference
C-OH	144.51	~157	148.2	[3][6]
C-NH ₂	137.07	~148	140.7	[3][6]
Aromatic CH	115.05, 115.13, 117.16, 120.16	~103-130	115.2, 115.5	[3][6]

Table 5: Mass Spectrometry Data

Isomer	Ionization Method	[M+H] ⁺ (m/z)	Key Fragment Ions (m/z)	Reference
2-Aminophenol	-	-	-	Data not readily available in cited sources
3-Aminophenol	-	-	-	Data not readily available in cited sources
4-Aminophenol	ESI+	110.1	80.0	[3][7]

Experimental Protocols

The acquisition of high-quality spectral data is paramount for accurate compound identification. While specific instrument parameters may vary, the following provides a general overview of the methodologies for the key experiments cited.

1. UV-Visible (UV-Vis) Spectroscopy:

- **Sample Preparation:** Aminophenol isomers are dissolved in a suitable UV-transparent solvent (e.g., methanol, ethanol, or water) to a known concentration (typically in the $\mu\text{g/mL}$ range).
- **Instrumentation:** A dual-beam UV-Vis spectrophotometer is used.
- **Procedure:** The sample and a reference (the pure solvent) are placed in quartz cuvettes. The absorbance is scanned over a wavelength range (e.g., 200-400 nm). The wavelength of maximum absorbance (λ_{max}) is recorded.

2. Fourier-Transform Infrared (FT-IR) Spectroscopy:

- **Sample Preparation:** For solid samples, a small amount of the aminophenol isomer is mixed with dry potassium bromide (KBr) and pressed into a thin pellet. Alternatively, the spectrum can be obtained using an Attenuated Total Reflectance (ATR) accessory.
- **Instrumentation:** An FT-IR spectrometer.
- **Procedure:** A background spectrum of the KBr pellet or the empty ATR crystal is recorded. The sample is then scanned, and the resulting spectrum is recorded as absorbance or transmittance over a specific wavenumber range (typically $4000\text{-}400\text{ cm}^{-1}$).^[8]

3. Nuclear Magnetic Resonance (NMR) Spectroscopy:

- **Sample Preparation:** A few milligrams of the aminophenol isomer are dissolved in a deuterated solvent (e.g., DMSO- d_6 , CDCl_3) in an NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added.
- **Instrumentation:** A high-field NMR spectrometer (e.g., 300 MHz or higher).

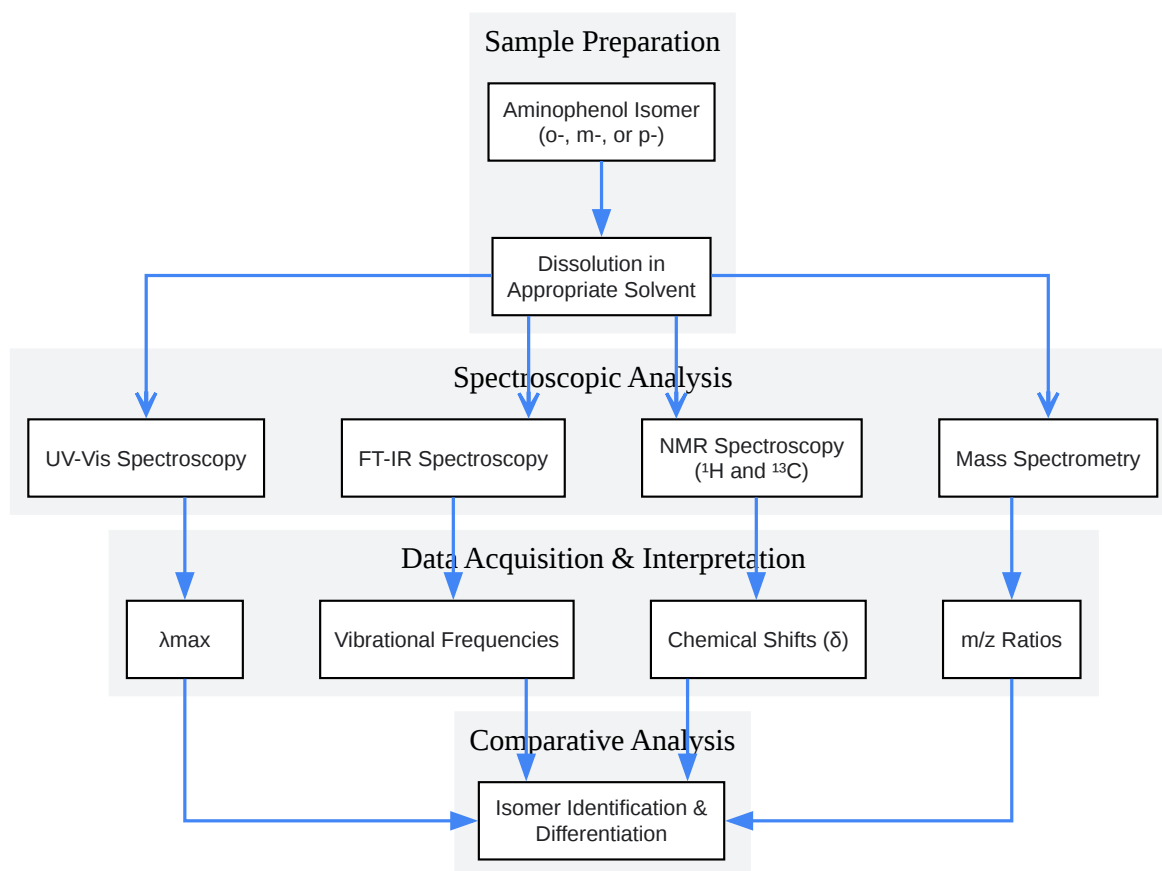
- Procedure: For ^1H NMR, the sample is irradiated with a short radiofrequency pulse, and the resulting free induction decay (FID) is recorded and Fourier-transformed to obtain the spectrum. For ^{13}C NMR, similar principles apply, but often with proton decoupling to simplify the spectrum. Chemical shifts are reported in parts per million (ppm) relative to the reference standard.[8]

4. Mass Spectrometry (MS):

- Sample Preparation: The sample is dissolved in a suitable volatile solvent and introduced into the mass spectrometer.
- Instrumentation: A mass spectrometer with an appropriate ionization source (e.g., Electrospray Ionization - ESI, or Electron Ionization - EI).
- Procedure: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). The mass spectrum shows the relative abundance of each ion. High-resolution mass spectrometry can provide the exact mass, aiding in molecular formula determination.[9]

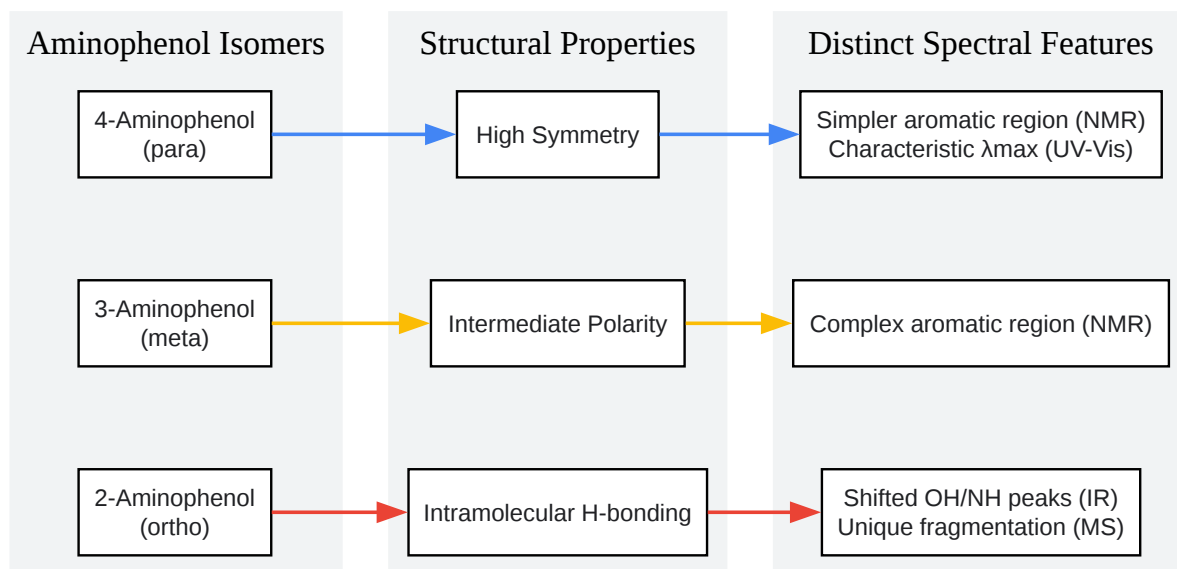
Mandatory Visualization

The following diagrams illustrate the experimental workflow for spectral analysis and the logical relationship between the aminophenol isomers and their distinguishing spectral features.



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Caption: Experimental workflow for the spectral analysis of aminophenol isomers.



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Caption: Relationship between aminophenol isomer structure and spectral features.

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